molecular formula C12H16N2OS B15178580 2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one CAS No. 84012-58-8

2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one

Katalognummer: B15178580
CAS-Nummer: 84012-58-8
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: AHUSTNSWINPTNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a diethylamino group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-aminobenzisothiazole with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzisothiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazole compounds.

Wissenschaftliche Forschungsanwendungen

2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Dimethylamino)methyl]-1,2-benzisothiazol-3(2H)-one
  • 2-[(Pyrrolidin-1-yl)methyl]-1,2-benzisothiazol-3(2H)-one
  • 2-[(Morpholin-4-yl)methyl]-1,2-benzisothiazol-3(2H)-one

Uniqueness

2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

84012-58-8

Molekularformel

C12H16N2OS

Molekulargewicht

236.34 g/mol

IUPAC-Name

2-(diethylaminomethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H16N2OS/c1-3-13(4-2)9-14-12(15)10-7-5-6-8-11(10)16-14/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

AHUSTNSWINPTNT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CN1C(=O)C2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.